In Silico Structural Uniqueness vs. LRRK2 Patent Exemplars
The compound's core scaffold is claimed in patent EP3842422A1 as an LRRK2 inhibitor [1]. However, the patent's exemplified compounds, such as N-(6-ethoxybenzothiazole-2-yl)-4-morpholinobenzamide, bear a morpholinobenzamide moiety rather than the 3-fluoro-N-(pyridin-2-ylmethyl)benzamide present in CAS 941967-98-2 [2]. This structural divergence implies a different vector for interaction with the kinase hinge or selectivity pocket, as no inhibitory data for the target compound is provided in the patent.
| Evidence Dimension | Structural Topology and Predicted Binding Mode |
|---|---|
| Target Compound Data | Contains 3-fluorobenzamide and pyridin-2-ylmethyl side chain |
| Comparator Or Baseline | EP3842422A1 exemplar: N-(6-ethoxybenzothiazole-2-yl)-4-morpholinobenzamide |
| Quantified Difference | No quantitative activity data available for either compound in a comparable assay |
| Conditions | In silico structural comparison based on patent disclosure |
Why This Matters
For a researcher targeting LRRK2, the procurement of CAS 941967-98-2 over a patent exemplar could be justified if the novel substitution pattern is hypothesized to improve selectivity or brain penetration, but this remains unproven.
- [1] EP3842422A1. LRRK2 Inhibiting Compounds and Use Thereof for Treating Neurodegenerative Diseases. European Patent Office, 2021. View Source
- [2] Table 1 (EP3842422). Inhibition of LRRK2 and LRRK2 G2019S of heterocyclic compounds. EP3842422NWA1 document XML. View Source
